Hexahydro-4,7-methanoindenone
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Overview
Description
Hexahydro-4,7-methanoindenone is an organic compound with the molecular formula C10H12O It is a bicyclic ketone, characterized by its unique structure that includes a methano bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydro-4,7-methanoindenone can be synthesized through several methods. One common approach involves the hydrogenation of dicyclopentadiene, followed by oxidation . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and controlled reaction environments to ensure the consistent production of high-purity compound .
Chemical Reactions Analysis
Types of Reactions: Hexahydro-4,7-methanoindenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary, but often involve the use of strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Hexahydro-4,7-methanoindenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research into potential pharmaceutical applications is ongoing, with studies exploring its use in drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexahydro-4,7-methanoindenone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular function .
Comparison with Similar Compounds
Hexahydro-4,7-methanoindenone can be compared to other similar compounds such as:
Dicyclopentadiene: A precursor in the synthesis of this compound, known for its use in polymer production.
Tetrahydrodicyclopentadiene: Another related compound with applications in organic synthesis and materials science.
Properties
CAS No. |
94277-21-1 |
---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
tricyclo[5.2.1.02,6]dec-1(9)-en-10-one |
InChI |
InChI=1S/C10H12O/c11-10-8-4-5-9(10)7-3-1-2-6(7)8/h4,6-7,9H,1-3,5H2 |
InChI Key |
RMYYEVLEXQUFTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C3=CCC2C3=O |
Origin of Product |
United States |
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